N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

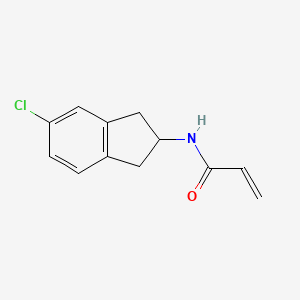

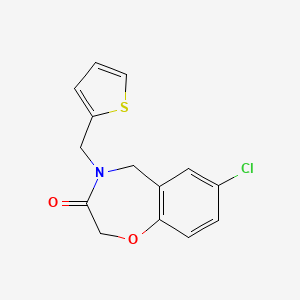

“N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide” is a complex organic compound that contains several functional groups and rings. It includes a pyridazine ring, which is a six-membered ring with two nitrogen atoms . Pyridazine derivatives have been shown to have numerous practical applications and exhibit a wide range of pharmacological activities .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups. It includes a pyridazine ring, a benzamide group, and a fluorophenyl group . Each of these groups will contribute to the overall properties of the molecule.Aplicaciones Científicas De Investigación

Anticancer Activity

The compound’s structural features make it an attractive candidate for anticancer research. Researchers have explored its effects on various cancer cell lines, including leukemia, breast cancer, and lung cancer. It may interfere with key cellular processes, such as DNA replication or protein synthesis, leading to tumor growth inhibition .

Antimicrobial Properties

N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide has demonstrated antimicrobial activity against bacteria, fungi, and parasites. Its mechanism of action likely involves disrupting essential cellular pathways in these pathogens .

Anti-inflammatory and Analgesic Effects

In preclinical studies, this compound has shown promise as an anti-inflammatory agent. It may modulate inflammatory pathways and alleviate pain. Researchers are investigating its potential for treating conditions like arthritis and inflammatory bowel diseases .

Antihypertensive Properties

The compound’s interaction with calcium channels suggests a role in blood pressure regulation. It may act as a calcium channel antagonist, contributing to its antihypertensive effects. Further studies are needed to validate this application .

Diuretic and Potassium-Sparing Effects

N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide could impact renal function by promoting diuresis while sparing potassium. Researchers are investigating its potential as a diuretic agent .

ADME-Tox Properties

Novel synthetic methodologies have been explored to enhance the compound’s druglikeness and pharmacokinetic properties. Researchers aim to optimize its absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile for potential clinical use .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[6-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4O2S/c20-14-8-4-5-9-15(14)21-17(25)12-27-18-11-10-16(23-24-18)22-19(26)13-6-2-1-3-7-13/h1-11H,12H2,(H,21,25)(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSAAQYKTCWVAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide](/img/structure/B2774662.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2774663.png)

![7-Chloro-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B2774667.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2774674.png)

![N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide](/img/structure/B2774675.png)

![Tert-butyl 3-sulfanyl-8-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2774677.png)

![Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2774680.png)